![molecular formula C27H34N2O6 B5038121 1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)
1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
This would involve analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c1-20-7-13-24(14-8-20)29-19-25(28)27-17-15-26(16-18-27)23-11-9-22(10-12-23)21-5-3-2-4-6-21;3-1(4)2(5)6/h2-8,13-14,22-23H,9-12,15-19H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOSZSSQWZQYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate |
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